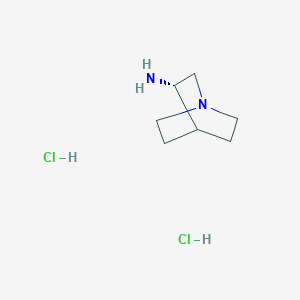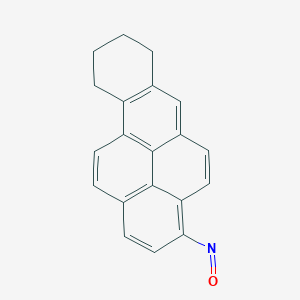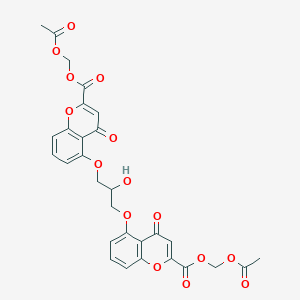
Bis(acetoxymethyl)cromoglycate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acetoxymethyl)cromoglycate (BAMCG) is a chemical compound that is widely used in scientific research, particularly in the field of pharmacology. It is an ester of cromoglycate, which is a medication used to treat asthma and allergic rhinitis. BAMCG has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
Wirkmechanismus
Bis(acetoxymethyl)cromoglycate is a potent inhibitor of mast cell degranulation and histamine release. It works by binding to the high-affinity IgE receptor on mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is thought to be mediated by the activation of protein kinase C and the inhibition of calcium influx into mast cells.
Biochemische Und Physiologische Effekte
Bis(acetoxymethyl)cromoglycate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of cytokines such as TNF-alpha and IL-6 from mast cells. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation. In addition, Bis(acetoxymethyl)cromoglycate has been shown to have anti-proliferative effects on certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(acetoxymethyl)cromoglycate in lab experiments is its potency and specificity. It is a highly specific inhibitor of mast cell degranulation and histamine release, which makes it a valuable tool for investigating the role of mast cells in various diseases. However, one limitation of using Bis(acetoxymethyl)cromoglycate is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Bis(acetoxymethyl)cromoglycate. One area of interest is the potential use of Bis(acetoxymethyl)cromoglycate in the treatment of various diseases such as asthma, allergies, and cancer. Another area of interest is the development of new and more specific inhibitors of mast cell degranulation and histamine release. Finally, there is a need for further research to elucidate the precise mechanism of action of Bis(acetoxymethyl)cromoglycate and its effects on other cellular pathways.
Synthesemethoden
Bis(acetoxymethyl)cromoglycate can be synthesized by the reaction of cromoglycate with acetic anhydride and pyridine. The reaction produces a white crystalline powder that is soluble in water and alcohol. The purity of the compound can be determined by chromatographic techniques such as HPLC or TLC.
Wissenschaftliche Forschungsanwendungen
Bis(acetoxymethyl)cromoglycate has been extensively used in scientific research as a tool to investigate the role of mast cells in various diseases such as asthma, allergies, and inflammatory bowel disease. It has also been used to study the effects of various drugs on mast cell degranulation and histamine release. In addition, Bis(acetoxymethyl)cromoglycate has been used to investigate the role of mast cells in cancer and autoimmune diseases.
Eigenschaften
CAS-Nummer |
131619-07-3 |
|---|---|
Produktname |
Bis(acetoxymethyl)cromoglycate |
Molekularformel |
C29H24O15 |
Molekulargewicht |
612.5 g/mol |
IUPAC-Name |
acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3 |
InChI-Schlüssel |
RIEJXTNOHSBUQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Kanonische SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Andere CAS-Nummern |
131619-07-3 |
Synonyme |
1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane bis(acetoxymethyl)cromoglycate CG-AM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



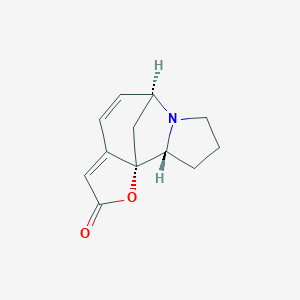
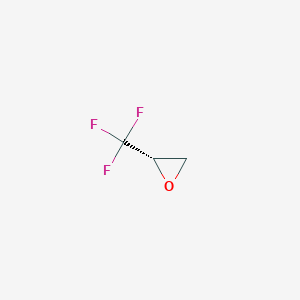
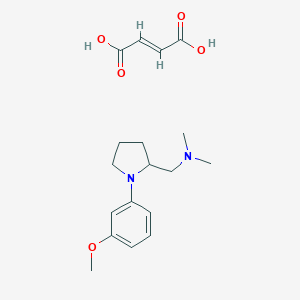
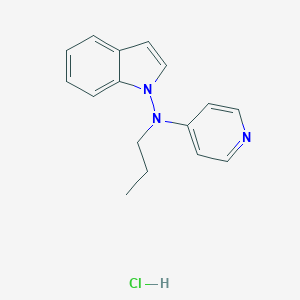
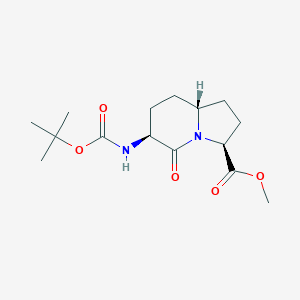
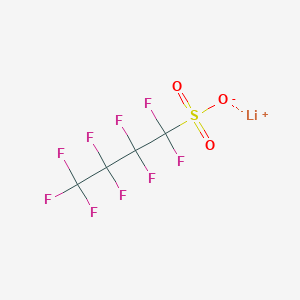
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
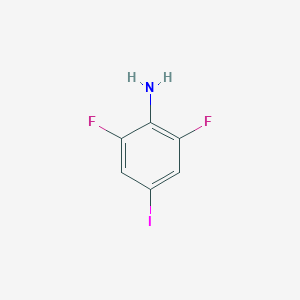
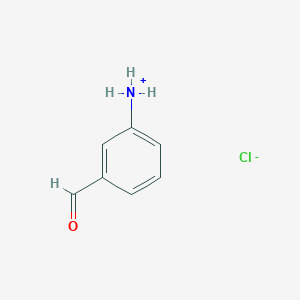
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)
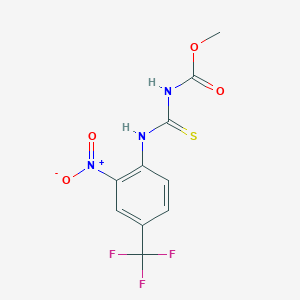
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
